1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17814104
Molecular Formula: C9H10ClN3S
Molecular Weight: 227.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN3S |
|---|---|
| Molecular Weight | 227.71 g/mol |
| IUPAC Name | 1-[(3-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H10ClN3S/c1-6-4-9(11)12-13(6)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12) |
| Standard InChI Key | KEACXACUVPRSRC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=C(C=CS2)Cl)N |
Introduction
Overview of the Compound
Chemical Name: 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Molecular Formula:
Molecular Weight: 227.71 g/mol
IUPAC Name: 1-[(3-chlorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine
PubChem CID: 130534355
This compound is a heterocyclic derivative containing a pyrazole core and a chlorothiophene substituent. The structure integrates nitrogen, sulfur, and chlorine atoms, which contribute to its potential biological activity and chemical reactivity .
Structural Features
The compound consists of:
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Pyrazole Ring: A five-membered nitrogen-containing heterocycle with one methyl group at position 5 and an amine group at position 3.
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Chlorothiophene Substituent: A thiophene ring with a chlorine atom at position 3, attached via a methylene bridge to the pyrazole core.
The presence of these functional groups suggests the compound may exhibit diverse pharmacological properties due to its ability to interact with biological targets.
Synthesis
The synthesis of compounds like 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves:
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Formation of the Pyrazole Core: Starting from hydrazine derivatives and β-diketones under acidic or basic conditions.
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Attachment of Chlorothiophene Substituent: Achieved through nucleophilic substitution or alkylation reactions using appropriate chlorothiophene precursors.
While specific synthetic pathways for this compound were not detailed in the sources, general methods for similar pyrazole derivatives are well-established in organic chemistry .
Biological Activity
Pyrazole derivatives are widely studied for their pharmacological properties, including:
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Anti-inflammatory Activity: Pyrazoles often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), making them candidates for anti-inflammatory drugs.
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Anticancer Properties: Pyrazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
The inclusion of a chlorothiophene moiety in this compound could enhance its biological activity by improving binding affinity to specific targets.
Drug Development
The structural features of this compound suggest potential as a lead molecule for:
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Enzyme inhibitors
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Antiviral agents
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Anti-tumor drugs
Further studies, such as molecular docking and in vitro assays, are necessary to confirm these activities .
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information about the hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on characteristic absorption bands.
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These techniques ensure accurate identification and support further studies on the compound's properties .
Future Research Directions
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Biological Evaluation:
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Conducting in vitro and in vivo studies to assess anti-inflammatory, anticancer, or antiviral activities.
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Structure–Activity Relationship (SAR):
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Modifying substituents on the pyrazole or thiophene rings to optimize activity.
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Toxicological Studies:
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Evaluating safety profiles for potential therapeutic applications.
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